N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine
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Overview
Description
N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine is a complex organic compound featuring an indole ring system conjugated to a piperazine ring and a valine amino acid moiety. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine typically involves multiple steps, starting with the formation of the indole core. This can be achieved through the Fischer indole synthesis or the Bartoli indole synthesis. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the valine amino acid using peptide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring to introduce different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study protein interactions and enzyme inhibition.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine exerts its effects involves binding to specific molecular targets. The indole ring system interacts with various receptors and enzymes, modulating their activity. The piperazine ring can chelate metal ions, influencing biochemical pathways. The valine moiety can interact with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine is unique due to its combination of an indole ring, piperazine ring, and valine amino acid. Similar compounds include:
N-(1H-indol-2-ylcarbonyl)-beta-alanine: Similar indole structure but lacks the piperazine and valine components.
N-(2-{: 2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide: Contains an indole ring and a hydrazine moiety but lacks the piperazine and valine components.
Properties
IUPAC Name |
(2S)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-12(2)16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)15-11-13-5-3-4-6-14(13)20-15/h3-6,11-12,16,20H,7-10H2,1-2H3,(H,21,27)(H,25,26)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYHTAPSVFRQI-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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